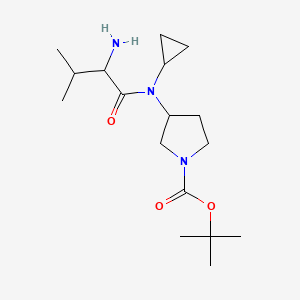![molecular formula C17H17N3O B14778947 N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Acetamidophenyl)dipyrromethane is a synthetic compound that belongs to the class of dipyrromethanes. Dipyrromethanes are well-known synthetic scaffolds used in the synthesis of macrocycles and dipyrromethene metal complexes. These compounds occupy a central place in porphyrin chemistry and are valuable in the preparation of synthetic porphyrins, calixpyrroles, chlorins, corroles, and expanded porphyrins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidophenyl)dipyrromethane typically involves the condensation of 4-acetamidobenzaldehyde with pyrrole. This reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction scheme is as follows:
- Mix 4-acetamidobenzaldehyde and pyrrole in a molar ratio of 1:38.
- Add a catalytic amount of TFA or HCl.
- Stir the reaction mixture at room temperature under an argon atmosphere.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for 5-(4-Acetamidophenyl)dipyrromethane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Acetamidophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipyrromethene derivatives.
Reduction: Reduction reactions can lead to the formation of dipyrromethane derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the dipyrromethane scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed.
Major Products
Oxidation: Dipyrromethene derivatives.
Reduction: Various dipyrromethane derivatives.
Substitution: Functionalized dipyrromethanes with different substituents.
Applications De Recherche Scientifique
5-(4-Acetamidophenyl)dipyrromethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of porphyrins and other macrocyclic compounds.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Acetamidophenyl)dipyrromethane involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and cellular structures, leading to various effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)dipyrromethane
- 5-(4-Fluorophenyl)dipyrromethane
- 5-(4-Dimethylaminophenyl)dipyrromethane
Uniqueness
5-(4-Acetamidophenyl)dipyrromethane is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,15,17,19H,1H3,(H,20,21) |
Clé InChI |
UOCXJYQVSAOXTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C2C=CC=N2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


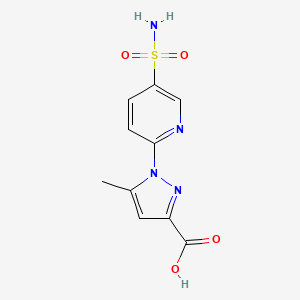
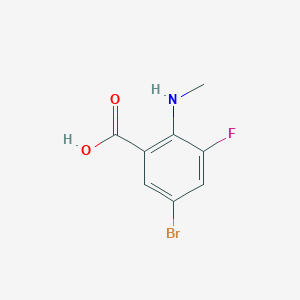
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)


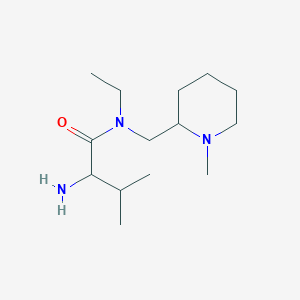
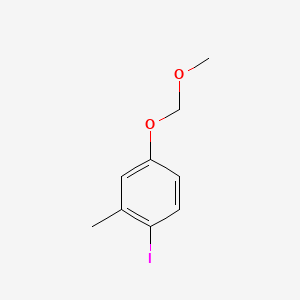
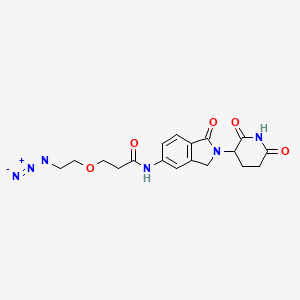
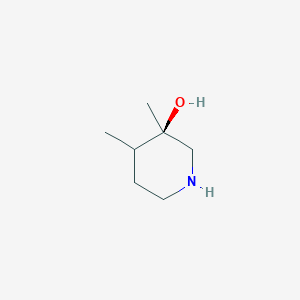
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
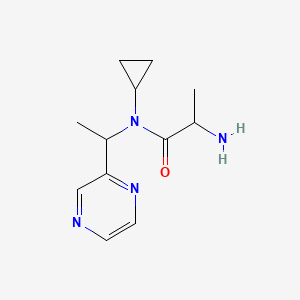
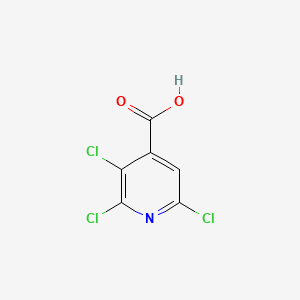
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
